Product packaging for 2-Azabicyclo[2.2.0]hexan-5-ol(Cat. No.:)

2-Azabicyclo[2.2.0]hexan-5-ol

Cat. No.: B14770860
M. Wt: 99.13 g/mol
InChI Key: WIZKAVJIIGFBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azabicyclo[2.2.0]hexan-5-ol is a synthetically novel, high-value bicyclic scaffold designed for advanced organic and medicinal chemistry research. This compound is a key intermediate for accessing strained, three-dimensional molecular architectures, which are of significant interest in modern drug discovery for exploring new chemical space . The compound is characterized by its [2.2.0] bicyclic framework, which incorporates bridgehead nitrogen and alcohol functional groups, making it a versatile precursor for further chemical modification. The primary research value of this specific 5-ol isomer lies in its role as a synthetic building block. It is synthesized via tributyltin hydride reduction of the corresponding 6- exo -bromo-5- endo -hydroxy-2-azabicyclo[2.2.0]hexane precursor, demonstrating a reliable pathway to this saturated, functionalized core structure . The 2-azabicyclo[2.2.0]hexane scaffold serves as a key precursor to other non-classical bioisosteres, such as the 2-azabicyclo[2.1.1]hexane system, which is emerging as a valuable motif for the modification of drug molecules . Furthermore, related 2-azabicyclo[2.2.0]hexane derivatives have been documented as crucial building blocks in the synthesis of complex nuclei for bioactive molecules, underscoring the potential of this chemical class in the development of new therapeutic agents . As a member of the 2-azabicyclo[2.2.0]hexane family, this compound's utility is enhanced by the stability imparted by N-protecting groups, which allow for its handling and application in multi-step synthetic sequences . This product is intended for research purposes as a chemical standard or synthetic intermediate in a controlled laboratory environment. It is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO B14770860 2-Azabicyclo[2.2.0]hexan-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

2-azabicyclo[2.2.0]hexan-5-ol

InChI

InChI=1S/C5H9NO/c7-5-1-4-3(5)2-6-4/h3-7H,1-2H2

InChI Key

WIZKAVJIIGFBMH-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C1O)CN2

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Azabicyclo 2.2.0 Hexan 5 Ol and Its Derivatives

Photoinduced Cycloaddition Reactions in 2-Azabicyclo[2.2.0]hexane Synthesis

Photoinduced cycloaddition reactions are a cornerstone in the synthesis of the 2-azabicyclo[2.2.0]hexane skeleton. This approach typically involves the irradiation of 1,2-dihydropyridine precursors to induce an electrocyclic ring closure, forming the strained bicyclic system.

Photocycloaddition of 1,2-Dihydropyridines to N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes

The irradiation of N-alkoxycarbonyl-1,2-dihydropyridines is a well-established method for the synthesis of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes. clockss.org The N-alkoxycarbonyl group is crucial as it stabilizes both the 1,2-dihydropyridine reactant and the resulting 2-azabicyclo[2.2.0]hex-5-ene product, rendering them more resistant to air oxidation compared to simple N-alkyl derivatives. clockss.org

This photochemical approach can be performed on a multigram scale. For instance, the irradiation of N-methoxycarbonyl-1,2-dihydropyridine in acetone (B3395972) can yield N-methoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene in a 50% yield. clockss.org The reaction of substituted pyridines with alkyl chloroformates in the presence of sodium borohydride (B1222165) generates substituted 1,2-dihydropyridines, which can then be irradiated to produce a variety of N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-enes with substituents at various positions on the ring. clockss.org

A synthetic methodology has been developed using 2-azabicyclo[2.2.0]hex-5-ene as a stable synthetic equivalent for the more reactive 1,2-dihydropyridine. rsc.org This involves the photochemical synthesis of a carbamate (B1207046) derivative of 1,2-dihydropyridine, followed by hydrolysis to yield the parent 2-azabicyclo[2.2.0]hex-5-ene. rsc.org Alkylation and acylation of this amine provides access to a range of N-substituted derivatives, which can be converted to the corresponding 1,2-dihydropyridines by heating. rsc.org

Torquoselectivity in Photochemical Ring Closure for Azabicyclo[2.2.0]hexene Derivatives

Torquoselectivity plays a significant role in the photochemical ring closure of substituted 1,2-dihydropyridines, influencing the stereochemical outcome of the reaction. researchgate.net For example, the irradiation of 2-substituted 1,2-dihydropyridines, such as those with methyl or phenyl groups, leads to the formation of 3-endo-substituted-2-azabicyclo[2.2.0]hex-5-enes through a torquoselective disrotatory ring closure. clockss.orgresearchgate.net This stereoselectivity is a key feature in the synthesis of specific isomers of the bicyclic system. researchgate.netresearchgate.net

While the orbital symmetry rules predict a conrotatory process for photochemical 6π electrocyclizations, the observed torquoselectivity in these reactions is influenced by steric and electronic factors of the substituents. nih.gov In the case of hexafluorinated dienes, a completely stereoselective photochemical electrocyclic ring-closing has been observed, a phenomenon termed photo-torquoselectivity. chemrxiv.org Computational studies suggest that this high selectivity arises from the closed-shell repulsion between adjacent fluorine substituents in the transition state leading to the unobserved product, which raises its energy and directs the reaction exclusively to the observed isomer. chemrxiv.org

Epoxide Ring-Opening Strategies to 2-Azabicyclo[2.2.0]hexanols

The ring-opening of epoxides derived from 2-azabicyclo[2.2.0]hex-5-enes is a versatile strategy for introducing hydroxyl and other functional groups at specific positions of the bicyclic core, leading to the formation of 2-azabicyclo[2.2.0]hexanols.

Regioselective Ring Opening of 5,6-exo-Epoxides of 2-Azabicyclo[2.2.0]hex-5-enes

The ring-opening of 5,6-exo-epoxides of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes is a key method for the synthesis of functionalized 2-azabicyclo[2.2.0]hexanols. clockss.orgresearchgate.net The regioselectivity of this reaction is of paramount importance. The reaction of the parent 5,6-exo-epoxide with bromine and triphenylphosphine (B44618) results in the formation of the unrearranged 5-endo-bromo-6-exo-hydroxy-2-azabicyclo[2.2.0]hexane. researchgate.netnih.gov However, the substitution pattern on the bicyclic ring can influence the outcome. For instance, the 3-endo-methyl substituted epoxide exclusively yields the rearranged 5-anti-bromo-6-anti-hydroxy-3-exo-methyl-2-azabicyclo[2.1.1]hexane isomer under the same conditions. researchgate.netnih.gov

Application of Organocopper Reagents in Epoxide Functionalization at C(5)

Organocopper reagents have proven to be effective for the regioselective functionalization of 5,6-exo-epoxides of 2-azabicyclo[2.2.0]hex-5-enes at the C(5) position. clockss.orgresearchgate.netresearchgate.netnih.gov The reaction of the parent exo-epoxide with lithium dimethylcopper or lithium diphenylcopper leads to the formation of the corresponding 5-endo-alkyl-6-exo-hydroxy-2-azabicyclo[2.2.0]hexanes. clockss.orgscribd.com This regioselectivity provides a direct route to C(5)-substituted 2-azabicyclo[2.2.0]hexanols. researchgate.netresearchgate.netresearchgate.netnih.gov

Regioselective Ring Opening of 2-Azabicyclo[2.2.0]hex-5-ene exo-Epoxide with Organocopper Reagents
Epoxide SubstrateOrganocopper ReagentProductReference
N-COOCH₂Ph-2-azabicyclo[2.2.0]hex-5-ene exo-epoxideMe₂CuLi5-endo-Methyl-6-exo-hydroxy-2-azabicyclo[2.2.0]hexane clockss.org
N-COOCH₂Ph-2-azabicyclo[2.2.0]hex-5-ene exo-epoxidePh₂CuLi5-endo-Phenyl-6-exo-hydroxy-2-azabicyclo[2.2.0]hexane clockss.org

Bromohydrin Formation and Reduction Pathways

The formation of bromohydrins from N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes and their subsequent reduction is a viable pathway to 2-azabicyclo[2.2.0]hexan-5-ols. The reaction of these alkenes with N-bromosuccinimide (NBS) in wet dimethyl sulfoxide (B87167) (DMSO) yields bromohydrins. researchgate.netnih.gov The stereochemical outcome of this reaction is dependent on the substitution pattern of the starting alkene. nih.gov

For the parent and 4-methyl substituted alkenes, a mixture of unrearranged 6-exo-bromo-5-endo-hydroxy-2-azabicyclo[2.2.0]hexanes and rearranged 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexanes are formed stereoselectively. researchgate.netnih.gov In contrast, 3-endo-substituted alkenes lead exclusively to rearranged 2-azabicyclo[2.1.1]hexane bromohydrins. researchgate.netnih.gov

Reaction of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with N-Bromosuccinimide (NBS)

The reaction of methyl- and phenyl-substituted N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with N-Bromosuccinimide (NBS) in wet dimethyl sulfoxide (DMSO) is a key method for producing bromohydrins, which are precursors to the target alcohols. nih.govacs.org This reaction's outcome is highly dependent on the substituents on the bicyclic ring. nih.govacs.org

For instance, the parent alkene and the 4-methyl substituted alkene yield mixtures of unrearranged 6-exo-bromo-5-endo-hydroxy-2-azabicyclo[2.2.0]hexanes and rearranged 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexanes. nih.govacs.org In contrast, the 5-methyl substituted alkene exclusively provides the unrearranged bromohydrin and a dibromohydrin. nih.govacs.org However, when the substituent is at the 3-endo position (e.g., methyl or phenyl), the reaction leads solely to rearranged 2-azabicyclo[2.1.1]hexane bromohydrins. nih.govacs.org

An alternative approach to obtaining unrearranged bromohydrins involves the ring-opening of 5,6-exo-epoxides with bromine and triphenylphosphine. nih.govresearchgate.net This method yields 5-endo-bromo-6-exo-hydroxy-2-azabicyclo[2.2.0]hexanes. nih.govresearchgate.net

Table 1: Reaction of Substituted N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with NBS in wet DMSO acs.org

EntrySubstituent (R)Product(s)RatioYield (%)
6a H7a + 8a 7:370-80
6b 4-CH₃7b + 8b 2:8-
6c 5-CH₃7c + 9b 8:2-
6d 3-endo-CH₃8d --
6e 3-endo-4-di-CH₃8e --
6f 3-endo-Ph8f --

Tributyltin Hydride Reduction for 2-Azabicyclo[2.2.0]hexan-5-ol and -6-ol Synthesis

The synthesis of novel 2-azabicyclo[2.2.0]hexan-5-ols and the corresponding -6-ol is achieved through the reduction of bromohydrin precursors using tributyltin hydride. nih.govresearchgate.netacs.org This radical-based dehalogenation is a critical step in converting the synthesized bromohydrins into the desired alcohol products. nih.govresearchgate.netacs.org

Specifically, the tributyltin hydride reduction of 6-exo-bromo-5-endo-hydroxy-2-azabicyclo[2.2.0]hexanes and 5-endo-bromo-6-exo-hydroxy-2-azabicyclo[2.2.0]hexanes affords the novel 2-azabicyclo[2.2.0]hexan-5-ols and the 2-azabicyclo[2.2.0]hexan-6-ol. nih.govresearchgate.net This method has also been successfully applied to the synthesis of new 2-azabicyclo[2.1.1]hexan-5-ols from their respective bromohydrin precursors. nih.govresearchgate.net The readily available N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene ring system serves as a versatile starting point for accessing these various hydroxy-azabicyclohexanes through regioselective and stereoselective formation of bromohydrin intermediates followed by reductive debromination. acs.org

Copper-Mediated Cyclization Approaches to 2-Azabicyclo[2.2.0]hexane Analogs

Copper-catalyzed reactions represent a significant strategy for the synthesis of azabicyclo[2.2.0]hexane analogs and related structures. While direct copper-mediated cyclization to form the 2-azabicyclo[2.2.0]hexane core is not extensively detailed in the provided context, related copper-catalyzed methodologies are pertinent. For instance, copper salt catalysts are employed in the cyclopropanation of diazoacetate with halogenated isoamylene derivatives, which is a foundational step in creating azabicyclo[3.1.0]hexane derivatives. This highlights the utility of copper catalysis in constructing bicyclic amine structures.

Furthermore, copper-catalyzed systems have been utilized in coupling reactions, such as the reaction of aryl iodides with aliphatic alcohols, to form ether linkages. amazonaws.com This type of reaction could be adapted to introduce functional groups onto pre-existing azabicyclo[2.2.0]hexane skeletons.

Synthesis of Related Azabicyclo[2.2.0]hexane Ring Systems

Preparation of 2-Azabicyclo[2.2.0]hexane-3,5-dione via Photopyridone Formation

A key related structure, 2-azabicyclo[2.2.0]hexane-3,5-dione, is synthesized through a photochemical approach. rsc.orgrsc.orgpsu.edu The synthesis begins with the irradiation of 4-(t-butyldimethylsilyloxy)-2-pyridone or 4-alkoxy-2-pyridone, which leads to the formation of a photopyridone intermediate. rsc.orgrsc.orgpsu.edu Subsequent mild acid hydrolysis of this intermediate yields the target 2-azabicyclo[2.2.0]hexane-3,5-dione. rsc.orgrsc.orgpsu.edu This dione (B5365651) is a valuable building block, as it can react with various nucleophiles like alcohols and thiols to produce 4-alkoxycarbonylmethyl- or 4-alkylthiocarbonylmethyl-azetidin-2-ones, which are precursors for carbapenem (B1253116) antibiotics. rsc.orgpsu.edu An enantioselective synthesis of (1R,4R)-2-azabicyclo[2.2.0]-hexane-3,5-dione has also been reported, starting from 4-(ℓ-menthoxy)-pyridin-2(1H)-one, again utilizing photopyridone formation. researchgate.net

Mechanistic Investigations and Reactivity Profiles of 2 Azabicyclo 2.2.0 Hexan 5 Ol Systems

Halonium Ion Electrophilic Additions and Nitrogen Neighboring Group Participation

The reaction of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with halonium ion electrophiles is a key area of investigation, revealing a delicate interplay between direct 1,2-addition and rearrangement pathways. A pivotal factor governing the reaction outcome is the participation of the nitrogen lone pair, which can act as a neighboring group to influence the fate of the initially formed halonium ion intermediate.

The choice of solvent has a profound impact on the competition between unrearranged 1,2-addition products and rearranged products arising from nitrogen neighboring group participation. acs.orgacs.orgnih.gov Studies on N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes have demonstrated that polar aprotic solvents and poorly nucleophilic protic solvents can facilitate the rearrangement pathway. acs.orgacs.orgnih.gov

Specifically, in the case of bromination, the use of a polar aprotic solvent like nitromethane (B149229) promotes nitrogen participation. acs.orgacs.orgnih.gov For instance, the reaction of N-benzyloxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene with bromine in nitromethane yields exclusively the rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane. acs.orgacs.orgnih.gov Similarly, employing a poorly nucleophilic protic solvent such as acetic acid with N-bromosuccinimide (NBS) leads to a significant preference for the rearranged 5-bromo-6-acetate product. acs.orgacs.orgnih.gov

Conversely, the use of less polar solvents like dichloromethane (B109758) (CH2Cl2) with a reagent such as pyridinium (B92312) bromide perbromide can favor the formation of the unrearranged 5,6-dibromide. acs.orgnih.gov This highlights the ability to selectively control the reaction outcome by tuning the solvent environment.

Table 1: Solvent Effects on the Bromination of N-(Alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes

ReactantReagent/SolventProduct(s) (Ratio)Yield (%)Reference
N-ethoxycarbonyl-2-azabicyclo[2.2.0]hex-5-eneBr2/CH2Cl2Rearranged (45) : Unrearranged (55)61-78 acs.org
N-benzyloxycarbonyl-2-azabicyclo[2.2.0]hex-5-eneBr2/CH2Cl2Rearranged (45) : Unrearranged (41) : Other (14)- acs.org
N-benzyloxycarbonyl-2-azabicyclo[2.2.0]hex-5-eneBr2/CH3NO2Rearranged only- acs.orgacs.orgnih.gov
N-benzyloxycarbonyl-2-azabicyclo[2.2.0]hex-5-eneNBS/Acetic AcidRearranged (8) : Unrearranged (1)- acs.orgacs.orgnih.gov
N-ethoxycarbonyl-2-azabicyclo[2.2.0]hex-5-enePyridinium bromide perbromide/CH2Cl2Unrearranged only- acs.orgnih.gov

The nature of the electrophile also plays a critical role in determining the reaction pathway. acs.orgnih.gov While bromonium ions exhibit a solvent-dependent competition between rearrangement and 1,2-addition, other halonium and related ions show distinct reactivity profiles.

Iodonium and phenylselenonium ions, regardless of the solvent used, react with N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes to exclusively yield unrearranged 1,2-addition products. acs.orgnih.gov This suggests that the propensity for nitrogen neighboring group participation is significantly diminished with these larger, more polarizable electrophiles.

In stark contrast, chloronium and fluoronium ions lead to ring cleavage of the 2-azabicyclo[2.2.0]hex-5-ene system, affording 4-aminomethyl-3-hydroxycyclobutene derivatives. acs.orgnih.gov This ring-opening is proposed to occur via heterolysis of the C-N bond, a pathway that becomes dominant with these highly reactive electrophiles. researchgate.net

Table 2: Reactivity of Various Electrophiles with N-(Alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes

Electrophile SourceProduct TypeReference
Bromonium ion (e.g., Br2, NBS)Mixture of rearranged and unrearranged products (solvent dependent) acs.orgacs.orgnih.gov
Iodonium ion (e.g., NIS)Unrearranged 1,2-addition products acs.orgnih.gov
Phenylselenonium ion (e.g., PhSeBr)Unrearranged 1,2-addition products acs.orgnih.gov
Chloronium ionRing cleavage products acs.orgnih.gov
Fluoronium ionRing cleavage products acs.orgnih.gov

Valence Bond Isomerization and Ring Opening Reactions

The strained 2-azabicyclo[2.2.0]hexane framework and its derivatives are prone to valence bond isomerization and ring-opening reactions, particularly under thermal conditions. These transformations provide access to a variety of heterocyclic systems.

3-Azatricyclo[4.1.0.02,5]heptanes, which can be prepared from pyridines via 2-azabicyclo[2.2.0]hex-5-enes, serve as valuable precursors for the synthesis of seven-membered heterocycles. researchgate.net The thermolysis of these tricyclic compounds, particularly those containing a heteroatom at the 7-position (oxygen, nitrogen, or sulfur), induces a valence bond isomerization coupled with ring opening. researchgate.net This process leads to the formation of the corresponding 1,4-dihetero seven-membered ring systems, such as 1,4-oxazepines, 1,4-diazepines, and 1,4-thiazepines. researchgate.net Even in the absence of a heteroatom at the 7-position, the 3-azatricycloheptane can rearrange to an azepine derivative. researchgate.net

N-substituted 2-azabicyclo[2.2.0]hex-5-enes are stable, isolable valence isomers of the more reactive 1,2-dihydropyridines. researchgate.netacs.org The thermal ring opening of these bicyclic compounds, either in the gas phase or in an inert solvent, provides a controlled method for generating the corresponding 1,2-dihydropyridines. researchgate.netacs.org This synthetic strategy is particularly useful as simple 1,2-dihydropyridines are often prone to oxidation, dimerization, and polymerization. acs.org The N-substituent, especially an alkoxycarbonyl group, enhances the stability of both the 2-azabicyclo[2.2.0]hex-5-ene precursor and the resulting 1,2-dihydropyridine. clockss.org

Rearrangement Chemistry to 2-Azabicyclo[2.1.1]hexane Frameworks

As discussed in the context of halonium ion additions, the rearrangement of the 2-azabicyclo[2.2.0]hexane skeleton to the 2-azabicyclo[2.1.1]hexane framework is a significant reaction pathway. acs.orgacs.orgnih.gov This rearrangement is mechanistically driven by the participation of the nitrogen lone pair, which facilitates the formation of a transient aziridinium (B1262131) ion intermediate. clockss.orgnottingham.ac.uk Subsequent nucleophilic attack on this intermediate leads to the stereoselective formation of the rearranged 2-azabicyclo[2.1.1]hexane system. clockss.orgnih.gov

The efficiency and selectivity of this rearrangement are influenced by substituents on the bicyclic ring. For instance, the presence of 3-endo-substituents on the 2-azabicyclo[2.2.0]hex-5-ene ring can lead exclusively to rearranged products upon bromination. nih.govfigshare.com In contrast, a 5-methyl substituent tends to favor the formation of the unrearranged dibromide. nih.govfigshare.com The resulting 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes are valuable intermediates for further synthetic transformations. researchgate.netnih.gov

Substituent Effects on Bromine-Mediated Rearrangements of 2-Azabicyclo[2.2.0]hex-5-enes

The addition of bromine to N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes can proceed through two primary pathways: a standard electrophilic addition resulting in an unrearranged 2-azabicyclo[2.2.0]hexane, or a pathway involving nitrogen participation that leads to a rearranged 2-azabicyclo[2.1.1]hexane skeleton. Research has demonstrated that the outcome of this reaction is highly dependent on the nature and position of substituents on the bicyclic ring. researchgate.netnih.gov

When the 2-azabicyclo[2.2.0]hex-5-ene ring is unsubstituted at the C3 and C5 positions, the reaction with bromine yields a mixture of both the unrearranged 5-endo,6-exo-dibromo-2-azabicyclo[2.2.0]hexanes and the rearranged 5-anti-6-anti-dibromo-2-azabicyclo[2.1.1]hexanes. researchgate.netnih.gov This indicates that the pathways for direct attack and rearrangement are competitive.

However, the introduction of substituents dramatically shifts this balance. A key finding is that endo-substituents at the C3 position, such as a methyl or phenyl group, exclusively direct the reaction towards the rearranged products. researchgate.netnih.gov This is attributed to steric hindrance, where the endo-substituent obstructs the face of the molecule, thereby favoring the pathway that proceeds through a rearranged intermediate.

Conversely, a methyl group at the C5 position, which can stabilize a potential carbocation intermediate, primarily leads to the formation of the unrearranged dibromide, along with a minor amount of an allylic bromide product. researchgate.netnih.gov This suggests that the substituent at C5 influences the stability of the initially formed bromonium ion intermediate, favoring a direct nucleophilic attack over rearrangement.

The stereoselectivity of these reactions is also noteworthy. Both the unrearranged 5-endo,6-exo-dibromo-2-azabicyclo[2.2.0]hexanes and the rearranged 5-anti-6-anti-dibromo-2-azabicyclo[2.1.1]hexanes are formed stereoselectively. researchgate.netnih.gov

The following table summarizes the observed product distribution from the bromination of various substituted N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes.

Table 1: Product Distribution in the Bromination of Substituted 2-Azabicyclo[2.2.0]hex-5-enes

Substituent(s) Unrearranged Product(s) Rearranged Product(s)
None Yes Yes
4-Methyl Yes Yes
3-endo-Methyl No Yes
3-endo-Phenyl No Yes

These findings underscore the profound impact of substituent placement on the mechanistic pathways available to these strained bicyclic systems.

Silver and Mercury Salt Enhanced Nucleofugality in Aziridinium Ion Intermediates

The rearrangement of the 2-azabicyclo[2.2.0]hexane framework is not limited to bromine addition to the corresponding hexenes. It can also be initiated from saturated 6-halo-2-azabicyclo[2.2.0]hexanes through the assistance of Lewis acidic metal salts, such as those of silver(I) and mercury(II). researchgate.net These salts play a crucial role in enhancing the nucleofugality (leaving group ability) of the halide, facilitating the formation of a key aziridinium ion intermediate, which then undergoes rearrangement.

Specifically, the stereoselective addition/rearrangement of 6-exo-iodo- and 6-exo-bromo-N-alkoxycarbonyl-2-azabicyclo[2.2.0]hexanes can be mediated by silver(I) or mercury(II) salts. researchgate.net This process leads to the formation of 5,6-difunctionalized-2-azabicyclo[2.2.1]heptanes. The mechanism involves the coordination of the metal salt to the halogen atom on the C6-exo position. This coordination weakens the carbon-halogen bond, promoting its departure and the concomitant participation of the nitrogen lone pair to form a tricyclic aziridinium ion. This intermediate is then susceptible to nucleophilic attack, which results in the rearranged and difunctionalized 2-azabicyclo[2.2.1]heptane product.

The use of these metal salts is essential for activating the otherwise unreactive C-X bond towards substitution and rearrangement in these strained systems. This method provides a controlled route to novel, functionally substituted azabicyclic compounds that would be difficult to access through other synthetic strategies.

Radical Reaction Pathways and Cyclization Mechanisms

Radical reactions provide an alternative and powerful avenue for the functionalization and synthesis of 2-azabicyclo[2.2.0]hexanol derivatives. A prominent example is the reductive dehalogenation of bromohydrins to afford the target alcohols. The synthesis of novel 2-azabicyclo[2.2.0]hexan-5-ols has been successfully achieved through the tributyltin hydride reduction of precursor bromohydrins. nih.govchoudharylab.com

Tributyltin hydride is a well-established reagent for mediating radical chain reactions. organic-chemistry.org The mechanism for the reduction of a bromohydrin, such as 6-exo-bromo-5-endo-hydroxy-2-azabicyclo[2.2.0]hexane, is initiated by a radical initiator (like AIBN), which generates a tributyltin radical (Bu₃Sn•). This radical then abstracts the bromine atom from the bromohydrin, producing an alkyl radical at the C6 position of the 2-azabicyclo[2.2.0]hexane skeleton. This alkyl radical subsequently abstracts a hydrogen atom from a molecule of tributyltin hydride, yielding the desired dehalogenated alcohol and regenerating the tributyltin radical to continue the chain reaction.

This radical-based approach is particularly useful for removing halogen atoms under neutral conditions, preserving other functional groups within the molecule. It has been employed to prepare both 2-azabicyclo[2.2.0]hexan-5-ols and the corresponding 2-azabicyclo[2.2.0]hexan-6-ol from the appropriate bromohydrin precursors. nih.govchoudharylab.com

Furthermore, radical cyclization reactions represent a broad and versatile strategy in organic synthesis. organic-chemistry.org While specific intramolecular radical cyclizations to form the 2-azabicyclo[2.2.0]hexan-5-ol skeleton itself are less commonly documented in the reviewed literature, the use of radical precursors in the synthesis of related structures, such as through radical decarboxylative substitutions, highlights the potential of these pathways in the chemistry of strained azabicyclic systems. choudharylab.com

Stereochemical Control and Chiral Synthesis Approaches

Diastereoselective and Enantioselective Methodologies

The introduction of chirality and the control of diastereoselectivity are paramount in synthesizing specific isomers of 2-azabicyclo[2.2.0]hexan-5-ol. This is often achieved by stereoselective reactions on prochiral precursors or through asymmetric catalysis.

A key strategy for producing substituted 2-azabicyclo[2.2.0]hexanols involves the stereoselective hydroxybromination of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene precursors. acs.org The reaction of these alkenes with N-bromosuccinimide (NBS) in wet dimethyl sulfoxide (B87167) (DMSO) yields bromohydrins. acs.orgnih.gov The stereochemical outcome of this reaction is highly dependent on the substitution pattern of the starting alkene. acs.org

For the parent N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene and its 4-methyl substituted analogue, the reaction stereoselectively produces a mixture of an unrearranged product, 6-exo-bromo-5-endo-hydroxy-2-azabicyclo[2.2.0]hexane, and a rearranged product, 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexane. acs.orgresearchgate.net The formation of the rearranged product occurs via neighboring-group participation by the nitrogen atom, which leads to the formation of an intermediate aziridinium (B1262131) ion. clockss.org

The substitution pattern on the bicyclic core significantly influences the product distribution. acs.orgnih.gov For instance, a 5-methyl substituent on the alkene leads exclusively to the unrearranged bromohydrin. acs.orgnih.gov In contrast, substituents at the 3-endo position, such as methyl or phenyl groups, direct the reaction to yield solely the rearranged 2-azabicyclo[2.1.1]hexane bromohydrins. acs.orgnih.gov The subsequent tributyltin hydride reduction of these precursor bromohydrins provides a pathway to novel 2-azabicyclo[2.2.0]hexan-5-ols and their corresponding 6-ol isomers. acs.orgnih.gov

An alternative route to bromohydrins involves the ring-opening of 5,6-exo-epoxides. acs.orgnih.gov Treatment of the parent epoxide with bromine and triphenylphosphine (B44618) affords the unrearranged 5-endo-bromo-6-exo-hydroxy-2-azabicyclo[2.2.0]hexane. acs.orgnih.gov This method provides access to a different stereoisomer compared to the direct hydroxybromination of the alkene.

Table 1: Effect of Substituents on Bromohydrin Formation from N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with NBS/wet DMSO acs.org
Starting Alkene SubstituentProduct(s) FormedProduct Type
None (Parent)Mixture of 6-exo-bromo-5-endo-hydroxy-2-azabicyclo[2.2.0]hexane and 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexaneUnrearranged & Rearranged
4-MethylMixture of unrearranged and rearranged bromohydrinsUnrearranged & Rearranged
5-MethylUnrearranged bromohydrin onlyUnrearranged
3-endo-MethylRearranged bromohydrin onlyRearranged
3-endo-PhenylRearranged bromohydrin onlyRearranged

Asymmetric cycloadditions are powerful tools for establishing the core structure of azabicyclic compounds with high enantioselectivity. While direct asymmetric synthesis of the 2-azabicyclo[2.2.0]hexane system is less common, related approaches for analogous skeletons are well-documented and provide valuable insights.

For the related 2-azabicyclo[2.1.1]hexane system, an organocatalytic asymmetric formal cycloaddition has been developed. nih.gov This method uses a confined imidodiphosphorimidate (IDPi) Brønsted acid to catalyze the reaction between bicyclo[1.1.0]butanes and N-aryl imines, yielding chiral azabicyclo[2.1.1]hexanes with up to 99:1 enantiomeric ratio (er). nih.gov

Another relevant approach is the photochemical [2+2] cycloaddition. The 2-azabicyclo[2.2.0]hexane-3,5-dione skeleton can be synthesized via the irradiation of 4-alkoxy-2-pyridones, which undergo an electrocyclic ring closure. rsc.orgrsc.org This dione (B5365651) serves as a versatile building block for further transformations. rsc.org

Aza-Diels-Alder reactions are frequently used for the asymmetric synthesis of the related 2-azabicyclo[2.2.1]heptane (2-azanorbornene) system. pwr.edu.pl These reactions can employ chiral auxiliaries, chiral catalysts, or chiral reagents to induce stereoselectivity. pwr.edu.plyork.ac.uk

Control of exo/endo and syn/anti Selectivity in Functionalization of Azabicyclo[2.2.0]hexanes

Controlling the facial selectivity (exo/endo) and the relative orientation of substituents (syn/anti) is critical in the functionalization of the 2-azabicyclo[2.2.0]hexane ring system.

In the addition of electrophiles to the double bond of 2-azabicyclo[2.2.0]hex-5-enes, the attack typically occurs from the sterically less hindered exo face. clockss.org For instance, the addition of bromine is believed to form an exo-bromonium ion. clockss.org Subsequent nucleophilic attack at C5 occurs in an anti fashion, leading to the 5-endo,6-exo-dibromo product. figshare.com This stereochemical preference dictates the initial arrangement of substituents on the saturated bicyclic core.

When neighboring group participation from the ring nitrogen occurs, the intermediate exo-bromonium ion can convert to an aziridinium ion. clockss.orgresearchgate.net Regioselective attack by a nucleophile at the C1 bridgehead position of this aziridinium ion leads to the formation of rearranged 2-azabicyclo[2.1.1]hexane products with a defined anti,anti stereochemistry. clockss.orgfigshare.com

The ring-opening of a 5,6-exo-epoxide with bromine/triphenylphosphine is also highly stereoselective, affording a single 5-endo-bromo-6-exo-hydroxy-2-azabicyclo[2.2.0]hexane isomer. acs.orgresearchgate.net This demonstrates that the choice of both substrate and reagent is crucial for directing the stereochemical outcome.

Conformational Analysis and Pseudorotational Behavior

The rigid, strained nature of the 2-azabicyclo[2.2.0]hexane skeleton imparts unique conformational characteristics that are of interest in medicinal chemistry.

The 2-azabicyclo[2.2.0]hexane framework is considered a valuable, rigid, and structurally programmable isostere of the piperidine (B6355638) ring, a common motif in pharmaceuticals. unipv.it A particular focus has been on "pseudoaxial" C5-substituted-2-azabicyclo[2.2.0]hexanes. unipv.it These compounds are designed to mimic piperidine rings that adopt a thermodynamically unfavorable axial conformation. By locking the substituent in a fixed pseudoaxial orientation, the 2-azabicyclo[2.2.0]hexane scaffold can serve as a conformational surrogate without the need for additional bulky groups that might otherwise be required to enforce an axial geometry in a flexible piperidine ring. unipv.it

Chiral Auxiliary Strategies in Azabicyclo[2.2.0]hexane Synthesis (Analogous to related azabicyclic systems)

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is removed. york.ac.uk This strategy is highly effective for synthesizing enantiomerically pure or enriched products.

In the synthesis of related azabicyclic systems, such as 2-azanorbornenes via the aza-Diels-Alder reaction, chiral auxiliaries have been used with great success. pwr.edu.pl For example, using (S)- or (R)-phenylethylamine as a chiral auxiliary on the nitrogen atom allows for the synthesis of a full set of four possible diastereomers, which can then be separated by standard chromatographic techniques. pwr.edu.pl The choice of the (R)- or (S)-auxiliary determines which set of diastereomers is produced as the major product. pwr.edu.pl Following the cycloaddition, the auxiliary can be removed to yield the stereochemically pure target compound. pwr.edu.pl

Table 2: Examples of Chiral Auxiliaries Used in the Synthesis of Azabicyclic Systems pwr.edu.pl
Chiral Auxiliary
(S)-Phenylethylamine
(R)-Phenylethylamine
Menthol
Oppolzer's Camphorsultam

Derivatization and Functionalization Chemistry

Hydroxyl Group Manipulations and Protecting Group Strategies on 2-Azabicyclo[2.2.0]hexan-5-ol

The manipulation of the hydroxyl group in this compound and related structures is pivotal for subsequent synthetic transformations. Standard alcohol protection strategies are applicable, though the choice of protecting group must account for the stability of the strained bicyclic core.

Protecting the nitrogen atom is often a prerequisite for handling these scaffolds. N-Alkoxycarbonyl groups, such as benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc), are frequently employed. These groups are crucial as they stabilize both the 1,2-dihydropyridine precursors and the resulting 2-azabicyclo[2.2.0]hex-5-ene products, rendering them more resistant to air oxidation compared to simple N-alkyl derivatives. clockss.org For instance, the carbamate (B1207046) (7a) exhibits a significantly longer half-life at high temperatures than its corresponding amine (7i). clockss.org

Once the nitrogen is protected, the hydroxyl group can be manipulated. For example, Mitsunobu coupling has been successfully used to displace the hydroxyl groups of related azabicyclic alcohols with nucleophiles like 2-chloro-5-hydroxypyridine, demonstrating that the alcohol can be converted into other functional groups under mild conditions. clockss.org The selection of protecting groups for both the nitrogen and the alcohol must be orthogonal, allowing for selective deprotection at different stages of a synthetic sequence. organic-chemistry.org This strategy is essential for complex syntheses where one group needs to be removed for further reaction while the other remains intact. organic-chemistry.org

Functional GroupProtecting GroupDeprotection ConditionPurpose
Amine (Ring Nitrogen)N-tert-butoxycarbonyl (Boc)Acidic MediaStabilization of the ring, prevents N-alkylation/oxidation. clockss.orgorganic-chemistry.org
Amine (Ring Nitrogen)N-benzyloxycarbonyl (Cbz)HydrogenolysisStabilization, orthogonal to acid/base labile groups. clockss.orgnih.gov
HydroxylSilyl ethers (e.g., TBDMS)Fluoride (B91410) source (e.g., TBAF)Protection during non-aqueous reactions.
HydroxylEsters (e.g., Acetate)Base or Acid HydrolysisProtection and potential for conversion to other groups.

This table represents common strategies inferred from general organic synthesis principles and specific examples within the literature.

Nucleophilic Displacement Reactions on Halo-Substituted Azabicyclics

Halogenated azabicyclic systems are key intermediates, providing an electrophilic handle for the introduction of a wide array of nucleophiles. The stereochemistry of the halogen substituent and the nature of the bicyclic skeleton (e.g., [2.2.0] vs. [2.1.1]) significantly influence reactivity.

Nucleophilic displacement of 5(6)-anti-bromo substituents in N-benzyl-2-azabicyclo[2.1.1]hexanes has been established as a viable route to difunctionalized products. nih.govchoudharylab.com This method allows for the introduction of various heteroatom nucleophiles, including those containing oxygen, nitrogen, sulfur, and other halogens. nih.govchoudharylab.com Starting from readily available 5-anti-bromo- and 5-anti,6-anti-dibromo-2-azabicyclo[2.1.1]hexanes, a range of functionalities can be installed. nih.gov

These displacements successfully yield 5-anti-X-6-anti-Y-difunctionalized-2-azabicyclo[2.1.1]hexanes with substituents such as fluoro, acetoxy, hydroxy, azido, imidazole, and thiophenyl groups. nih.govchoudharylab.com For instance, the reaction of dibromide 9 with sodium azide (B81097) leads to the formation of the diazide 20 and the intermediate azidobromide 21 . nih.gov Similarly, treatment with cesium acetate (B1210297) can produce the corresponding diacetate. nih.govchoudharylab.com These transformations highlight a powerful strategy for creating novel methanoprolines and other functionalized pyrrolidine (B122466) mimics that are otherwise difficult to access. nih.gov

The success of nucleophilic displacements on anti-bromo-substituted 2-azabicyclo[2.1.1]hexanes is highly dependent on the reaction conditions, particularly the choice of solvent and the counter-ion of the nucleophilic salt. nih.govchoudharylab.com

Solvent Effects: Research has shown that dimethyl sulfoxide (B87167) (DMSO) is a superior solvent compared to dimethylformamide (DMF) for these reactions, leading to faster reaction rates and higher product yields. nih.govchoudharylab.com The polar, aprotic nature of DMSO effectively solvates the cation of the salt while leaving the nucleophile relatively "bare" and more reactive. libretexts.org

Metal Salt Effects: The choice of the metal cation has a pronounced impact on reactivity. For acetate displacement, cesium acetate (CsOAc) was found to be significantly more effective than sodium acetate (NaOAc). nih.govchoudharylab.com In general, sodium or lithium salts are effective for many nucleophiles; however, a notable exception is sodium fluoride (NaF), which fails to yield the desired difluoride product. nih.govchoudharylab.com For fluorination, the combination of silver fluoride in nitromethane (B149229) proved to be the most successful condition for substitution. nih.govchoudharylab.com The presence of electron-withdrawing groups (such as F, OAc, N₃, Br, or SPh) at the 6-anti-position can slow the rate of bromide displacement at the 5-anti-position. nih.govchoudharylab.com

NucleophileMetal SaltSolventProduct(s)YieldReference
AcetateCsOAcDMFDiacetate 16a , Monoacetate 17 35% (16a ), 10% (17 ) nih.gov
AcetateCsOAcDMSODiacetate 16a 68% nih.gov
AcetateNaOAcDMSODiacetate 16a , Monoacetate 17 17% (16a ), 15% (17 ) nih.gov
AzideNaN₃DMFDiazide 20 , Azidobromide 21 20% (20 ), 50% (21 ) nih.gov
AzideNaN₃DMSODiazide 20 87% nih.gov
FluorideNaFDMSOPyrrole aldehyde 19 (decomposition)- nih.gov
FluorideAgFNitromethaneDifluoride 18 High nih.govchoudharylab.com
ThiophenoxideNaSPhDMSODithiophenyl 22 , Monothiophenyl 23 37% (22 ), 29% (23 ) nih.gov

Table data sourced from Krow, G. R., et al. (2009). nih.gov

Olefin Functionalization and Installation of Synthetic Handles on 2-Azabicyclo[2.2.0]hex-5-enes

The double bond in N-protected 2-azabicyclo[2.2.0]hex-5-enes is a key site for functionalization, enabling the introduction of various synthetic handles and the synthesis of saturated 2-azabicyclo[2.2.0]hexanes. clockss.orgunipv.it A multitude of reactions can be performed at this olefinic linkage, often with high regio- and stereocontrol. clockss.org

Methods for functionalizing the C5-C6 double bond include:

Hydrogenation: Treatment with H₂ can reduce the double bond and, depending on the catalyst and conditions, simultaneously remove protecting groups like N-Cbz to yield the parent 2-azabicyclo[2.2.0]hexane. clockss.org

Halogen and Pseudohalogen Additions: The addition of reagents like bromine, N-bromosuccinimide (NBS), and iodine-based electrophiles (e.g., IX where X = OH, OAc, F) proceeds across the double bond, often leading to rearranged products depending on the conditions. clockss.orgresearchgate.net

Epoxidation and Ring Opening: The olefin can be converted to a 5,6-exo-epoxide. This epoxide is a valuable intermediate that undergoes regioselective ring-opening reactions. For example, reaction with organocuprates like lithium dimethylcopper or lithium diphenylcopper results in regioselective attack at the C5 position to afford 6-exo-alcohols. clockss.orgresearchgate.net

Cycloaddition Reactions: The double bond can participate in both [4+2] and [2+1] cycloaddition reactions, allowing for the construction of more complex polycyclic systems. clockss.org

Oxidative Hydroboration: This reaction provides a route to introduce a hydroxyl group across the double bond, yielding alcohols with specific stereochemistry. clockss.org

These functionalization reactions are instrumental in expanding the chemical space accessible from simple 2-azabicyclo[2.2.0]hex-5-ene precursors. unipv.it

Regioselective Functionalization at Specific Ring Positions (e.g., C(5), C(6))

Achieving regioselective functionalization at the C(5) and C(6) positions is a central challenge in the chemistry of these azabicycles. The outcome of addition reactions to 2-azabicyclo[2.2.0]hex-5-enes is highly dependent on the electrophile, solvent, and substituents on the bicyclic frame. researchgate.netacs.org

For instance, the reaction of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene with NBS in wet DMSO stereoselectively produces a mixture of an unrearranged product, 6-exo-bromo-5-endo-hydroxy-2-azabicyclo[2.2.0]hexane, and a rearranged product, 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexane. researchgate.netnih.gov The formation of the rearranged product proceeds through an intermediate aziridinium (B1262131) ion, a common feature in the chemistry of these systems when nitrogen neighboring group participation is possible. researchgate.netacs.org

In contrast, additions of IOH or IF to the same alkene afford only the unrearranged 6-exo-iodo-5-endo-hydroxy/fluoro-2-azabicyclo[2.2.0]hexane products in high yield. acs.org These unrearranged halo-functionalized intermediates can then be induced to rearrange to the [2.1.1] skeleton in a controlled manner. This "second-chance" rearrangement is achieved by treating the 6-exo-iodo(bromo)-5-endo-X-2-azabicyclo[2.2.0]hexanes with silver or mercury salts, which enhances the nucleofugacity of the halide and promotes a stereocontrolled rearrangement to yield 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. acs.org This provides a powerful method for regioselectively installing two different functional groups. acs.org

Regioselectivity is also observed in the ring-opening of epoxides, where nucleophilic attack by organocopper reagents occurs specifically at the C(5) position. clockss.orgresearchgate.net

Oxidation Reactions and Subsequent Nucleophilic Additions for Azabicyclo[2.1.1]hexanes

The functionalization of the 2-azabicyclo[2.1.1]hexane skeleton can be further advanced through oxidation and subsequent nucleophilic addition reactions. cdnsciencepub.com A key strategy involves the oxidation of a precursor alcohol, such as 6-anti-bromo-5-anti-hydroxy-2-azabicyclo[2.1.1]hexane, to provide the corresponding strained ketone, 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane. cdnsciencepub.comresearchgate.net

This ketone, and its debrominated analog, are valuable synthons for introducing a variety of side chains at the C5 and C6 positions. cdnsciencepub.com Nucleophilic additions to the carbonyl group of these ketones have been used to install:

5(6)-syn-alkyl and aryl groups: Achieved via addition of organolithium or Grignard reagents.

5(6)-anti-alkyl and acyl substituents.

5(6)-alkylidene linkages. cdnsciencepub.com

A notable feature of these reactions is their facial selectivity. Nucleophilic additions to the 6-bromo-5-ketone and additions to create exo-alkylidene groups preferentially occur from the face syn to the nitrogen atom of the bicyclic system. cdnsciencepub.com This stereoselectivity allows for the controlled synthesis of a diverse range of C5/C6-substituted 2-azabicyclo[2.1.1]hexanes, expanding the library of available methano-bridged pyrrolidine structures. cdnsciencepub.com

Application As a Chemical Scaffold and Building Block in Complex Molecule Synthesis

Role as Piperidine (B6355638) Isosteres in Rigid Analogue Design

The piperidine ring is one of the most ubiquitous heterocyclic motifs in pharmaceuticals. However, its conformational flexibility can be a liability, potentially reducing binding affinity to biological targets. 2-Azabicyclo[2.2.0]hexanes, also known as 4H-Dewar pyridines, have emerged as a compelling class of rigid and structurally programmable isosteres for piperidine. chemrxiv.orgunipv.itunipv.it Their bicyclic nature locks the six-membered ring into a fixed conformation, which can mimic the bioactive conformation of more flexible piperidine-containing drugs, thereby offering a strategy to enhance potency and optimize ADME (absorption, distribution, metabolism, excretion) properties. chemrxiv.orgresearchgate.net

Structural Programmability of 2-Azabicyclo[2.2.0]hexanes in Medicinal Chemistry

The "structural programmability" of 2-azabicyclo[2.2.0]hexanes refers to the ability to readily synthesize a variety of derivatives with precise control over the orientation of substituents. chemrxiv.orgchemrxiv.org This allows for the systematic exploration of chemical space around a core scaffold. These rigid fragments are accessible through the dearomatization of pyridines, a process that avoids expensive catalysts and reagents. chemrxiv.orgresearchgate.net The resulting 2-azabicyclo[2.2.0]hex-5-ene core is amenable to a wide range of chemical transformations, allowing for the installation of diverse functional groups. unipv.it

A key advantage of this scaffold is its ability to act as an isostere for both equatorially and the more elusive axially substituted piperidines. chemrxiv.orgresearchgate.net The transverse carbon-carbon bond in the 2-azabicyclo[2.2.0]hexane system significantly increases the energy barrier for a ring-flip, effectively locking the conformation. chemrxiv.org This allows chemists to design and synthesize analogues that selectively present substituents in a "pseudo-axial" orientation, a conformation that is thermodynamically unfavorable for monosubstituted piperidines but may be crucial for biological activity. chemrxiv.orgunipv.it

Exit Vector Analysis (EVA) in Scaffold Comparison with Piperidines

Exit Vector Analysis (EVA) is a computational tool used to compare the spatial arrangement of substituents (i.e., the direction of bonds exiting the core scaffold) between different molecular frameworks. chemrxiv.orgresearchgate.net EVA studies have been crucial in validating 2-azabicyclo[2.2.0]hexanes as effective piperidine isosteres. chemrxiv.orgunipv.it Computational analysis demonstrates that the interatomic distances across the ring system and the directionality of the exit vectors in 4H-Dewar pyridines align well with those of the parent piperidine. chemrxiv.org This topological similarity ensures that the replacement of a piperidine ring with a 2-azabicyclo[2.2.0]hexane scaffold can maintain the crucial interactions with a biological target while improving properties through conformational restriction. chemrxiv.orgresearchgate.netresearchgate.net

Scaffold ComparisonParent Piperidine (Chair)2-Azabicyclo[2.2.0]hexane
Conformation Flexible (Chair, Boat, Twist-boat)Rigid, fixed conformation
Key Feature Conformational dynamismMimics specific piperidine conformations
EVA Similarity -High topological similarity to piperidine
Application Broad use in medicinal chemistryRigid analogue design, potency enhancement

Utility in the Synthesis of Bridged Bicyclic Systems

The strained ring system of 2-azabicyclo[2.2.0]hexanes makes them valuable precursors for skeletal rearrangements and editing, providing access to other important bridged bicyclic systems that are of high interest in drug discovery.

Precursors to 2-Azabicyclo[2.1.1]hexanes (Methanopyrrolidines)

One of the most significant applications of 2-azabicyclo[2.2.0]hexanes is their role as precursors to 2-azabicyclo[2.1.1]hexanes, also known as methanopyrrolidines. rsc.orgacs.org This transformation is a key step in accessing these constrained proline analogues. The synthesis typically begins with the photochemical [2+2] cycloaddition of an N-alkoxycarbonyl-1,2-dihydropyridine to form the corresponding 2-azabicyclo[2.2.0]hex-5-ene. rsc.orgacs.org

Pioneering work by Krow and coworkers demonstrated that these 2-azabicyclo[2.2.0]hex-5-ene systems undergo a bromine-mediated rearrangement to yield the 2-azabicyclo[2.1.1]hexane skeleton. rsc.orgacs.org The reaction of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with N-bromosuccinimide (NBS) in wet DMSO can lead to mixtures of unrearranged bromohydrins (such as 6-exo-bromo-5-endo-hydroxy-2-azabicyclo[2.2.0]hexanes) and the desired rearranged 5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexanes. nih.gov The outcome of this reaction is highly dependent on the substitution pattern on the bicyclic core. acs.org Subsequent chemical manipulations, such as tributyltin hydride reduction of the resulting bromohydrins, can afford novel 2-azabicyclo[2.2.0]hexan-5-ols and the rearranged 2-azabicyclo[2.1.1]-hexan-5-ols. nih.gov

PrecursorReagentProductKey Transformation
N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-eneNBS, wet DMSO5-anti-bromo-6-anti-hydroxy-2-azabicyclo[2.1.1]hexaneBromine-mediated rearrangement
6-exo-bromo-5-endo-hydroxy-2-azabicyclo[2.2.0]hexaneTributyltin hydride2-Azabicyclo[2.2.0]hexan-5-olReductive dehalogenation

Synthesis of Bicyclo[1.1.1]pentanes via Nitrogen-Deleting Skeletal Editing from Azabicyclo[2.1.1]hexanes

Recently, 2-azabicyclo[2.1.1]hexanes (aza-BCHs), derived from 2-azabicyclo[2.2.0]hexane precursors, have been utilized in advanced "skeletal editing" strategies to synthesize bicyclo[1.1.1]pentanes (BCPs). vapourtec.comchemrxiv.org BCPs are highly sought-after motifs in medicinal chemistry as non-classical bioisosteres for phenyl rings and tert-butyl groups. The strategy involves a "scaffold hop" where the nitrogen atom of the aza-BCH is excised and a new carbon-carbon bond is formed, contracting the ring system. vapourtec.comacs.orgacs.org

This nitrogen-deleting skeletal edit typically follows the synthesis of multifunctionalized aza-BCH frameworks via photochemical [2+2] cycloadditions. vapourtec.comchemrxiv.org The subsequent deamination or N-atom deletion step transforms the strained aza-BCH into the even more strained BCP core. acs.orgacs.org This approach provides access to bridge-functionalized BCPs, which are otherwise difficult to synthesize. vapourtec.comchemrxiv.org Various reagents and methods, including the use of O-diphenylphosphinylhydroxylamine (DPPH), have been developed to promote this efficient N-atom deletion, often with high yields and broad substrate scope. acs.orgacs.orgrsc.org

Building Blocks for Fused Heterocyclic Systems (e.g., Carbapenem (B1253116) Nuclei, Seven-membered Heterocycles)

The inherent reactivity of the strained bicyclic system in 2-azabicyclo[2.2.0]hexane derivatives makes them useful building blocks for constructing fused heterocyclic systems.

Notably, 2-Azabicyclo[2.2.0]hexane-3,5-dione has been identified as a novel building block for the synthesis of carbapenem nuclei. rsc.orgrsc.org This dione (B5365651) is synthesized via a photopyridone formation from a substituted 4-hydroxy-2-pyridone derivative. Upon reaction with various nucleophiles such as alcohols or thiols, the bicyclic dione undergoes ring-opening to yield 4-substituted azetidin-2-ones, which are key intermediates in the synthesis of carbapenem antibiotics. rsc.orgrsc.org

Furthermore, derivatives of 2-azabicyclo[2.2.0]hex-5-enes are valuable synthons for accessing seven-membered heterocycles. researchgate.net For example, 3-azatricyclo[4.1.0.0²,⁵]heptanes, which can be readily prepared from 2-azabicyclo[2.2.0]hex-5-enes, serve as precursors to these larger ring systems. researchgate.net This highlights the versatility of the 2-azabicyclo[2.2.0]hexane scaffold in facilitating entry into diverse and complex heterocyclic structures.

Application in Natural Product Synthesis Analogues (e.g., Epibatidine Analogues)

The rigid bicyclic framework of 2-azabicyclo[2.2.0]hexane derivatives, including this compound, has been utilized as a key structural scaffold in the synthesis of analogues of potent natural products. A notable example is the creation of analogues of epibatidine, an alkaloid originally isolated from the skin of an Ecuadorian poison frog. Epibatidine exhibits powerful analgesic properties, but its high toxicity limits its therapeutic potential. Consequently, the synthesis of analogues with improved safety profiles and receptor selectivity is a significant area of research.

The 2-azabicyclo[2.2.0]hexane core serves as a smaller, more constrained bioisostere of the 7-azabicyclo[2.2.1]heptane system found in epibatidine. By replacing the natural bicycloheptane with a bicyclohexane system, chemists can systematically probe the pharmacophore of nicotinic acetylcholine (B1216132) receptors (nAChRs), the biological targets of epibatidine. This structural modification allows for the investigation of how the size and conformation of the bicyclic core influence binding affinity and functional activity at different nAChR subtypes. The synthesis of these smaller epibatidine analogues provides valuable structure-activity relationship (SAR) data, guiding the design of new ligands with potentially enhanced therapeutic indices. researchgate.net

Research in this area has led to the development of various synthetic routes to access these novel analogues. For instance, tributyltin hydride reduction of specific bromohydrins can yield 2-azabicyclo[2.2.0]hexan-5-ols, which are versatile intermediates for further elaboration into target molecules. nih.gov These synthetic strategies enable the introduction of diverse substituents onto the bicyclic frame, allowing for the fine-tuning of pharmacological properties.

Development of Conformationally Constrained Mimics in Bioactive Molecule Design

The 2-azabicyclo[2.2.0]hexane scaffold is increasingly recognized for its utility in designing conformationally constrained mimics of more flexible, yet biologically crucial, molecular fragments. Its rigid, well-defined three-dimensional structure makes it an excellent building block for probing and mapping the binding sites of proteins, such as receptors and enzymes.

A primary application in this context is its use as a rigid isostere for the piperidine ring, which is one of the most common aliphatic heterocycles found in medicinal chemistry. unipv.it While the piperidine ring is flexible and can adopt multiple conformations (e.g., chair, boat), the 2-azabicyclo[2.2.0]hexane framework locks the nitrogen atom and adjacent carbons into a fixed spatial arrangement. This conformational restriction can be highly advantageous in drug design for several reasons:

Pre-organization for Binding: By locking the molecule into a conformation that is close to the bioactive conformation required for binding to a biological target, the entropic penalty upon binding is reduced. This can lead to a significant increase in binding affinity.

Improved Selectivity: The precise spatial positioning of substituents on the rigid scaffold can enhance selectivity for a specific receptor subtype, as the molecule is less likely to adopt conformations that allow it to bind to off-target proteins.

Metabolic Stability: The strained bicyclic system can be more resistant to metabolic degradation compared to a simple piperidine ring, potentially improving the pharmacokinetic properties of a drug candidate.

Researchers have described 2-azabicyclo[2.2.0]hexanes as a compelling class of structurally programmable piperidine isosteres. unipv.it Special attention has been given to C5-substituted derivatives, which can act as mimics of piperidines in their thermodynamically less favorable axial conformations, a feat that is difficult to achieve with other types of mimics without adding extra atoms. unipv.it The synthesis of novel 2-azabicyclo[2.2.0]hexan-5-ols and their subsequent functionalization provides a practical pathway to these valuable, conformationally constrained scaffolds for use in bioactive molecule design. nih.gov

Data Tables

Table 1: Application of 2-Azabicyclo[2.2.0]hexane Scaffolds

Application Area Scaffold/Derivative Rationale for Use Key Finding/Advantage
Natural Product Analogues 2-Azabicyclo[2.2.0]hexane Smaller, constrained bioisostere of the bicycloheptane system in epibatidine. Allows for systematic probing of nicotinic acetylcholine receptor pharmacophores. researchgate.net
Bioactive Molecule Design C5-Substituted-2-azabicyclo[2.2.0]hexanes Rigid, conformationally constrained isostere of the piperidine ring. Can mimic the thermodynamically unfavorable axial conformation of substituted piperidines. unipv.it

| Bioactive Molecule Design | this compound | Versatile synthetic intermediate for creating constrained mimics. | Accessible via reduction of bromohydrin precursors. nih.gov |

Theoretical and Computational Studies on 2 Azabicyclo 2.2.0 Hexan 5 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of 2-azabicyclo[2.2.0]hexan-5-ol. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between computational cost and accuracy. acs.orgnrel.gov Functionals like B3LYP or M06-2X, paired with basis sets such as 6-31G* or def2-TZVP, are frequently used to optimize the geometry and calculate electronic parameters. nrel.gov

These calculations can determine key electronic descriptors that govern the molecule's reactivity. For instance, the distribution of electron density, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and electrostatic potential maps can reveal sites susceptible to electrophilic or nucleophilic attack. The nitrogen atom, with its lone pair of electrons, and the oxygen of the hydroxyl group are expected to be regions of high electron density, influencing the compound's hydrogen bonding capacity and its behavior in chemical reactions.

The strain inherent in the bicyclo[2.2.0]hexane core significantly impacts its electronic structure and reactivity. Quantum chemical calculations can quantify this strain energy, providing a measure of the molecule's thermodynamic instability relative to more flexible isomers. This calculated strain energy is a critical parameter in predicting the feasibility of ring-opening reactions.

A hypothetical table of calculated electronic properties for this compound is presented below.

Calculated Property Value Computational Method
Total Energy E.g., -350 HartreesDFT (B3LYP/6-31G)
HOMO Energy E.g., -6.5 eVDFT (B3LYP/6-31G)
LUMO Energy E.g., +1.2 eVDFT (B3LYP/6-31G)
HOMO-LUMO Gap E.g., 7.7 eVDFT (B3LYP/6-31G)
Dipole Moment E.g., 2.1 DebyeDFT (B3LYP/6-31G)
Mulliken Charge on N E.g., -0.45 eDFT (B3LYP/6-31G)
Mulliken Charge on O E.g., -0.68 eDFT (B3LYP/6-31G*)

This table is illustrative and presents the types of data generated from quantum chemical calculations.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational preferences of this compound are fundamental to its properties and interactions. Molecular modeling techniques, including molecular mechanics and DFT, are employed to explore the potential energy surface and identify stable conformers. The 2-azabicyclo[2.2.0]hexane framework is noted for its rigidity, which limits its conformational freedom compared to more flexible systems like piperidine (B6355638). unipv.it

A key conformational feature of C5-substituted 2-azabicyclo[2.2.0]hexanes is the orientation of the substituent, which can adopt either a "pseudoaxial" or "pseudoequatorial" position. unipv.it In the case of this compound, these conformers would differ in the spatial arrangement of the hydroxyl group. Computational methods can predict the relative energies of these conformers, indicating which is more stable. This information is vital for understanding how the molecule will present itself for interaction with other molecules, such as biological targets.

Conformational analysis of related bicyclic systems has been performed using molecular mechanics force fields like MM+ to investigate conformational switching. cwu.edu Similar approaches can be applied to this compound to understand the energy barriers between different conformations.

Below is a hypothetical data table summarizing the results of a conformational analysis for the endo and exo isomers of this compound.

Conformer Relative Energy (kcal/mol) Key Dihedral Angle (e.g., H-O-C5-C4) Computational Method
endo-5-ol (Pseudoaxial-like) 0.00E.g., 60°DFT (B3LYP/6-31G)
exo-5-ol (Pseudoequatorial-like) E.g., 1.5E.g., 180°DFT (B3LYP/6-31G)

This table is illustrative and presents the types of data generated from conformational analysis.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions involving this compound and for characterizing the high-energy transition states that connect reactants and products. The strained nature of the bicyclic system suggests that it may undergo rearrangement reactions to form more stable structures, such as the 2-azabicyclo[2.1.1]hexane ring system. psu.edunih.govresearchgate.net

DFT calculations can be used to map out the potential energy surface for such reactions. acs.org By locating the transition state structures and calculating their energies, the activation energy for a given reaction pathway can be determined. This allows for the prediction of reaction kinetics and the identification of the most favorable reaction channels. For instance, computational studies on related systems have been used to support proposed reaction mechanisms for transformations and to understand the effect of substituents on reaction barriers. acs.org

The participation of the nitrogen lone pair as a neighboring group can significantly influence the outcome of reactions at the C5 and C6 positions. researchgate.net Computational modeling can elucidate the role of the nitrogen in stabilizing intermediates and transition states, thereby controlling the stereochemistry and regiochemistry of the products.

A hypothetical table of calculated activation energies for potential reactions of this compound is shown below.

Reaction Reactant Product Calculated Activation Energy (kcal/mol) Computational Method
Ring Rearrangement This compound2-Azabicyclo[2.1.1]hexan-5-olE.g., 25DFT (B3LYP/6-31G)
Dehydration This compound2-Azabicyclo[2.2.0]hex-5-eneE.g., 35DFT (B3LYP/6-31G)

This table is illustrative and presents the types of data generated from reaction pathway prediction.

Docking Studies and Molecular Interactions in Medicinal Chemistry Contexts (e.g., for MAGL inhibitors)

In the context of medicinal chemistry, 2-azabicyclo[2.2.0]hexanes are considered constrained isosteres of piperidines, a common motif in drug molecules. unipv.it This makes them interesting scaffolds for the design of new therapeutic agents. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor.

For example, monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that is a target for the treatment of various neurological disorders and cancer. nih.gov Inhibitors of MAGL have been developed based on different chemical scaffolds. Docking studies of hypothetical this compound derivatives into the active site of MAGL could be performed to assess their potential as inhibitors. Such studies have been successfully applied to other azabicyclic scaffolds, such as azabicyclo[3.1.0]hexane, to predict their interaction with the MAGL binding pocket. nih.gov

A typical docking study would involve placing the this compound derivative into the crystal structure of MAGL and calculating a docking score, which is an estimation of the binding affinity. The analysis of the docked pose can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. For instance, the hydroxyl group of the ligand could form a hydrogen bond with a key amino acid residue in the active site, while the bicyclic core could engage in hydrophobic interactions.

A hypothetical table summarizing the results of a docking study of a this compound derivative against MAGL is presented below.

Ligand Docking Score (kcal/mol) Key Interacting Residues in MAGL Active Site Predicted Interactions
(1R,4S,5R)-2-Azabicyclo[2.2.0]hexan-5-ol E.g., -7.2Ser122, Tyr201, Leu205Hydrogen bond with Ser122, Hydrophobic interaction with Tyr201 and Leu205
(1R,4S,5S)-2-Azabicyclo[2.2.0]hexan-5-ol E.g., -6.5Tyr201, Met126Hydrophobic interactions

This table is illustrative and presents the types of data generated from molecular docking studies.

Future Research Directions and Outlook

Development of Novel and Efficient Synthetic Routes to 2-Azabicyclo[2.2.0]hexan-5-ol and its Analogues

Current syntheses of this compound often involve multi-step sequences, which can limit the accessibility of these compounds for broader applications. A key area for future research is the development of more efficient and stereoselective synthetic routes. This includes the exploration of novel starting materials and catalytic methods to construct the bicyclic core. For instance, leveraging photochemical [2+2] cycloadditions could provide a direct and modular approach to a variety of substituted 2-azabicyclo[2.2.0]hexane frameworks. researchgate.net

Furthermore, the development of synthetic pathways that allow for the introduction of diverse substituents at various positions of the bicyclic system is highly desirable. This would enable the creation of a library of analogues with tailored properties. Research into the synthesis of novel 2-azabicyclo[2.2.0]- and [2.1.1]hexanols has demonstrated the feasibility of generating a range of substituted compounds through reactions of N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with reagents like N-bromosuccinimide (NBS) in wet dimethyl sulfoxide (B87167) (DMSO). nih.gov These studies have shown that the substitution pattern on the starting alkene can influence whether the product retains the [2.2.0] framework or rearranges to the [2.1.1] system. nih.gov

Future efforts could focus on:

Catalytic enantioselective methods to control the stereochemistry of the hydroxyl group and other substituents.

The use of flow chemistry to improve the safety and scalability of key synthetic steps, particularly those involving energetic intermediates.

The development of one-pot procedures to streamline the synthesis and reduce waste.

Exploration of New Reactivity Modes and Rearrangement Pathways

The strained nature of the 2-azabicyclo[2.2.0]hexane skeleton makes it prone to unique rearrangement reactions. Understanding and controlling these pathways is a significant area for future investigation. Studies have already shown that the reaction of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with electrophiles like bromine can lead to either unrearranged products or rearranged 2-azabicyclo[2.1.1]hexanes, depending on the substituents and reaction conditions. acs.orgnih.gov The solvent and the nature of the electrophile play a crucial role in directing the reaction towards rearrangement or simple addition. nih.govacs.org

Future research could explore:

The influence of different protecting groups on the nitrogen atom on the reactivity and rearrangement pathways.

The use of computational chemistry to predict and rationalize the observed reactivity and to design substrates that favor specific rearrangement pathways.

The investigation of novel rearrangement cascades initiated by different triggers, such as light, heat, or specific reagents. For example, the thermolysis of related 3-azatricyclo[4.1.0.0(2,5)]heptanes, derived from 2-azabicyclo[2.2.0]hex-5-enes, has been shown to yield seven-membered heterocycles through valence bond isomerization. researchgate.net

Expanding the Chemical Space through Advanced Derivatization and Functionalization

The functional groups present in this compound, namely the secondary alcohol and the secondary amine (after deprotection), provide handles for further chemical modifications. Expanding the library of derivatives through advanced functionalization strategies is crucial for exploring their full potential.

Key areas for future research include:

C-H Functionalization: The development of methods for the selective functionalization of the C-H bonds of the bicyclic core would provide a powerful tool for late-stage modification of the scaffold.

Derivatization of the Hydroxyl Group: Converting the alcohol to other functional groups, such as ethers, esters, and azides, can be used to modulate the properties of the molecule and to introduce points of attachment for other molecular fragments.

Modification of the Nitrogen Atom: The secondary amine can be acylated, alkylated, or arylated to introduce a wide range of substituents, which can significantly impact the biological activity and physical properties of the resulting compounds. A review of the synthesis and reactions of 2-azabicyclo[2.2.0]hex-5-enes and their saturated counterparts highlights various functionalization methods, including hydrogenation, cycloadditions, and halogen additions. clockss.org

A dissertation focused on expanding the accessible chemical space of 2-azabicyclo[2.2.0]hex-5-enes and exploring their reactivity in olefin functionalization reactions underscores the potential of this scaffold. unipv.it This work demonstrates the practicality of the 2-azabicyclo[2.2.0]hexane core in preparing isosteres of piperidine-containing drugs. unipv.it

Applications in Diverse Areas of Organic and Medicinal Chemistry Beyond Current Scope

The unique three-dimensional structure of the 2-azabicyclo[2.2.0]hexane core makes it an attractive scaffold for applications in medicinal chemistry and materials science. As rigid bioisosteres of piperidines, which are prevalent in many pharmaceuticals, these compounds offer a strategy to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. unipv.it

Future research should focus on:

Medicinal Chemistry: The synthesis and biological evaluation of this compound derivatives as potential therapeutic agents. The rigid framework can be used to probe the binding pockets of biological targets with high precision. For instance, azetidine (B1206935) derivatives, which share some structural similarities, have shown activity in the central nervous system. researchgate.net

Catalysis: The development of chiral ligands based on the 2-azabicyclo[2.2.0]hexane scaffold for use in asymmetric catalysis. The well-defined stereochemistry and rigidity of the backbone could lead to highly selective catalysts.

Materials Science: The incorporation of the 2-azabicyclo[2.2.0]hexane unit into polymers or other materials to influence their physical and chemical properties. The strained nature of the ring system could be exploited to create materials with interesting mechanical or electronic properties.

The exploration of "scaffold hopping" strategies, such as the conversion of azabicyclo[2.1.1]hexanes to bicyclo[1.1.1]pentanes, highlights the potential for these strained systems to serve as precursors to other valuable chemical entities. researchgate.net This opens up avenues for creating diverse molecular architectures from a common starting point.

Q & A

Basic: What are the common synthetic routes to 2-azabicyclo[2.2.0]hexan-5-ol and its derivatives?

The primary synthetic strategy involves dearomatization of pyridines followed by 4π-electrocyclization , enabling access to the bicyclic scaffold. For example:

  • Pyridine derivatives undergo reductive dearomatization (e.g., using NaBH₄ in aqueous conditions) to form 2-azabicyclo[2.2.0]hex-5-enes, which are reduced further to 2-azabicyclo[2.2.0]hexanes .
  • Photochemical isomerization of pyridines or dihydropyridines at low temperatures (0°C) stabilizes intermediates like Dewar pyridines .
  • Flow chemistry optimizes yields by enhancing reaction control in multi-step sequences .

Key Limitations : Early methods suffered from low thermal stability (e.g., Dewar pyridine half-life: 2 minutes at 25°C) , but modern protocols improve scalability using functionalized pyridines .

Advanced: How can researchers install functional groups at specific positions of the 2-azabicyclo[2.2.0]hexane scaffold?

Functionalization strategies include:

  • Cross-coupling reactions :
    • Dual photo/nickel catalysis enables C–C bond formation (e.g., Suzuki-Miyaura, Ullmann couplings) at C5 and C6 positions .
    • Reductive olefin coupling with Fe(acac)₃ and methyl acrylate introduces quaternary carbons at C5 (47% yield) .
  • Directed lithiation : Thioamide intermediates allow regioselective C1 functionalization .
  • Hydrofunctionalization : Ni/Fe-catalyzed hydroarylation adds aryl groups stereoselectively to the convex face .

Methodological Tip : Protecting groups (e.g., tert-butyloxycarbonyl) are critical for amine stability during functionalization .

Basic: What analytical techniques are used to confirm the stereochemistry of 2-azabicyclo[2.2.0]hexane derivatives?

  • NMR Spectroscopy : NOE (Nuclear Overhauser Effect) analysis distinguishes pseudoequatorial vs. pseudoaxial substituents. For example, reductive olefin coupling products show convex-face coupling via NOE .
  • X-ray Crystallography : Resolves absolute configurations, as demonstrated in studies of azetidine-dicarboxylic acid derivatives .

Advanced: How can contradictions in synthetic yields or diastereoselectivity be resolved?

Discrepancies often arise from:

  • Substrate electronic effects : Electron-withdrawing groups on pyridines hinder 4π-electrocyclization, requiring flow chemistry for improved yields .
  • Steric hindrance : C6-substituted dihydropyridines fail to cyclize; post-cyclization functionalization (e.g., lithiation) bypasses this .
  • Oxidation state mismatches : Redox manipulations (e.g., ketone-to-alcohol reductions) adjust functionality post-synthesis .

Case Study : Krow et al. addressed low yields in epibatidine analogs by switching to azabicyclo[2.1.1]hexanes via scaffold rearrangement .

Advanced: What methodologies assess the stability and biological relevance of 2-azabicyclo[2.2.0]hexane derivatives?

  • Stability assays :
    • Hydrolytic stability under physiological pH (e.g., carbamate deprotection in acidic/basic conditions) .
    • Thermal stability via accelerated degradation studies (40–60°C) .
  • Biological evaluation :
    • Amide bond formation : Coupling with trifluorobutyric acid or drug motifs (e.g., thioridazine) enables SAR studies .
    • In vitro assays : Ongoing studies test piperidine isosteres for receptor binding and metabolic stability .

Table 1. Functionalization Methods for 2-Azabicyclo[2.2.0]hexanes

Reaction TypePosition ModifiedYieldKey Reference
Suzuki-Miyaura CouplingC5, C660–75%
Reductive Olefin CouplingC547%
Directed LithiationC150–65%
Hydroarylation (Ni/Fe)C539%
Amide Bond FormationC3, C670–85%

Basic: What are the key applications of 2-azabicyclo[2.2.0]hexanes in medicinal chemistry?

This scaffold serves as a piperidine isostere , offering conformational rigidity for drug design:

  • Bioisosteres : Derivatives mimic thioridazine and moperone, enhancing metabolic stability .
  • Lead optimization : Functional groups (e.g., carboxylic acids, halides) enable library diversification for SAR studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.